molecular formula C8H14O2 B13511571 5-(tert-butyl)dihydrofuran-3(2H)-one

5-(tert-butyl)dihydrofuran-3(2H)-one

Cat. No.: B13511571
M. Wt: 142.20 g/mol
InChI Key: UOYBSXZBFURUMC-UHFFFAOYSA-N
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Description

5-tert-Butyloxolan-3-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a tert-butyl group attached to the oxolane ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyloxolan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a γ-hydroxy acid or ester, under acidic or basic conditions. For example, the cyclization of γ-hydroxybutyric acid with sulfuric acid can yield 5-tert-butyloxolan-3-one. Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the oxolane ring .

Industrial Production Methods

In industrial settings, the production of 5-tert-butyloxolan-3-one often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-tert-Butyloxolan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-tert-butyloxolan-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-oxolanone: Similar in structure but with different reactivity due to the presence of an additional oxygen atom.

    tert-Butyl-3-oxolane-2-carboxylate: Another related compound with distinct chemical properties.

Uniqueness

5-tert-Butyloxolan-3-one is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-tert-butyloxolan-3-one

InChI

InChI=1S/C8H14O2/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3

InChI Key

UOYBSXZBFURUMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)CO1

Origin of Product

United States

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